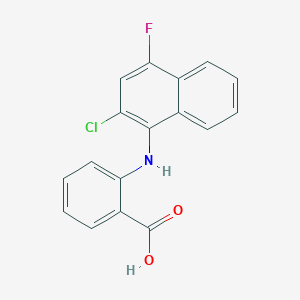
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- is an organic compound with the molecular formula C10H18O2. It is an ester derivative of 2-pentenoic acid, characterized by the presence of a double bond in the trans (E) configuration. This compound is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- typically involves the esterification of 2-pentenoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. The esterification reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.
化学反応の分析
Types of Reactions
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) can be used for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Epoxides or diols, depending on the reagent and conditions.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The ester is used in the production of flavors, fragrances, and other fine chemicals.
作用機序
The mechanism of action of 2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the ester can also interact with enzymes and other proteins, affecting their activity and function.
類似化合物との比較
Similar Compounds
2-Pentenoic acid, methyl ester, (E)-: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
4-Pentenoic acid, 2-methyl-, pentyl ester: Similar structure but with a pentyl ester group.
Ethyl trans-2-pentenoate: Similar structure but with an ethyl ester group.
Uniqueness
2-Pentenoic acid, 4-methyl-, 1,1-dimethylethyl ester, (E)- is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity compared to other esters. This uniqueness makes it valuable in specific synthetic applications where steric effects are important.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
tert-butyl (E)-4-methylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)6-7-9(11)12-10(3,4)5/h6-8H,1-5H3/b7-6+ |
InChIキー |
IWKSGRQWQFCGEM-VOTSOKGWSA-N |
異性体SMILES |
CC(C)/C=C/C(=O)OC(C)(C)C |
正規SMILES |
CC(C)C=CC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




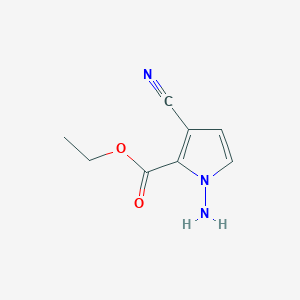
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
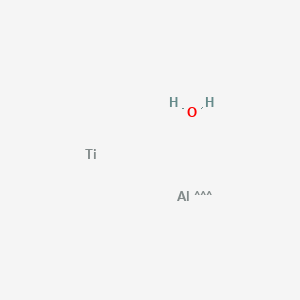
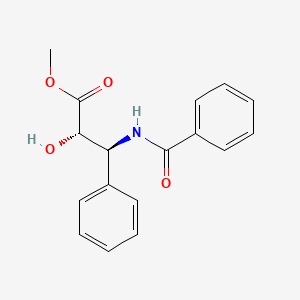

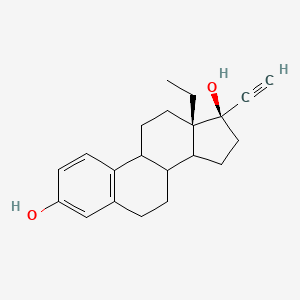
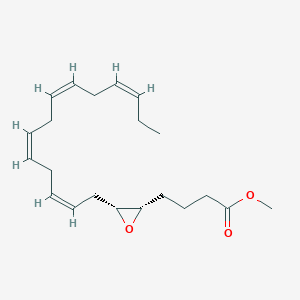
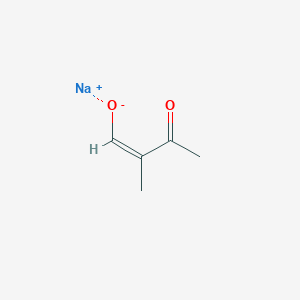

![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)
